Shz-1

Description

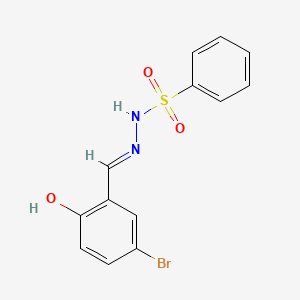

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMCLQLAWYKPRK-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326886-05-9 | |

| Record name | 326886-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its Analogs

Disclaimer: The specific compound N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is not extensively characterized in publicly available scientific literature, and a specific CAS number could not be definitively assigned. This guide therefore focuses on the closely related and well-characterized analog, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide , to provide relevant and in-depth technical information for researchers, scientists, and drug development professionals. The data and protocols presented herein pertain to this p-toluenesulfonohydrazide derivative.

Introduction

Hydrazone derivatives of sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds integrate the structural features of both hydrazones (-C=N-NH-) and sulfonamides (-SO₂NH-), which are known pharmacophores. Sulfonamides were among the first antimicrobial agents discovered and function by inhibiting the bacterial folic acid synthesis pathway.[1] This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological relevance of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.

Physicochemical Properties and Structural Data

The structural integrity and three-dimensional arrangement of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide have been elucidated through single-crystal X-ray diffraction.

Crystallographic Data

The following table summarizes the key crystallographic data for the compound.[1]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃BrN₂O₃S |

| Molecular Weight ( g/mol ) | 369.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8890 (3) |

| b (Å) | 9.8502 (2) |

| c (Å) | 9.8702 (2) |

| β (°) | 105.475 (1) |

| Volume (ų) | 1488.78 (5) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.649 |

| Absorption Coefficient (mm⁻¹) | 2.91 |

| Temperature (K) | 100.0 (1) |

Data obtained from single-crystal X-ray diffraction analysis.[1]

Experimental Protocols

Synthesis of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide

A straightforward and efficient method for the synthesis of the title compound is through the condensation reaction of p-toluenesulfonohydrazide and 5-bromosalicylaldehyde.[1]

Materials:

-

p-Tosylhydrazine (2 mmol)

-

5-Bromosalicylaldehyde (2 mmol)

-

Ethanol (50 ml)

Procedure:

-

To a refluxing solution of 5-bromosalicylaldehyde (2 mmol) in ethanol (50 ml), add p-tosylhydrazine (2 mmol).

-

Stir the reaction mixture for 2 hours under reflux.

-

After cooling the mixture to room temperature, a colorless crystalline solid will precipitate.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with cold ethanol.

-

Recrystallize the product from an ethanol solution to obtain pure (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.

Biological Activity and Mechanism of Action

Antimicrobial Activity

As a sulfonamide derivative, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide is predicted to exhibit antimicrobial properties. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria.

Mechanism of Action: Folic Acid Synthesis Inhibition

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. The pathway begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.[1]

Visualizations

Synthesis Workflow

Caption: Synthetic route for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.

Sulfonamide Mechanism of Action

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

References

Crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

An in-depth analysis of the crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs reveals significant insights into their molecular conformation, hydrogen bonding, and crystal packing. This technical guide synthesizes crystallographic data, experimental protocols, and structural visualizations to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The data presented here is primarily based on the closely related analog, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, due to the lack of specific crystallographic information on the title compound.

Molecular Structure and Conformation

The molecular structure of these compounds is characterized by a benzenesulfonohydrazide moiety linked to a 5-bromo-2-hydroxybenzylidene group. The molecule typically adopts an E configuration about the C=N double bond.[1][2][3][4][5] An important feature is the presence of an intramolecular O—H⋯N hydrogen bond, which forms a stable S(6) ring motif and influences the overall molecular conformation.[4][5][6] The dihedral angle between the two benzene rings varies depending on the specific substituents, but for the p-toluenesulfonohydrazide analog, it is a significant 86.47 (6)°.[6]

Crystallographic Data

The crystallographic data for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide provides a reliable model for understanding the crystal structure of the title compound.

Table 1: Crystal Data and Structure Refinement

| Parameter | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide[6] |

|---|---|

| Empirical Formula | C₁₄H₁₃BrN₂O₃S |

| Formula Weight | 369.23 |

| Temperature (K) | 100.0 (1) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8890 (3) |

| b (Å) | 9.8502 (2) |

| c (Å) | 9.8702 (2) |

| β (°) | 105.475 (1) |

| Volume (ų) | 1488.78 (5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.647 |

| Absorption Coefficient (mm⁻¹) | 2.91 |

| F(000) | 744 |

| Crystal Size (mm³) | 0.45 × 0.34 × 0.31 |

| θ range for data collection (°) | 2.5 to 28.3 |

| Reflections collected | 41486 |

| Independent reflections | 7057 [R(int) = 0.035] |

| Completeness to θ = 25.242° | 100.0 % |

| Data / restraints / parameters | 7057 / 0 / 199 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.079 |

| R indices (all data) | R₁ = 0.035, wR₂ = 0.082 |

| Largest diff. peak and hole (e.Å⁻³) | 1.28 and -0.59 |

Experimental Protocols

The synthesis and crystallization of these compounds are typically achieved through straightforward condensation reactions followed by slow evaporation.

Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Analogs

The general synthesis involves the condensation of 5-bromosalicylaldehyde with the corresponding benzenesulfonohydrazide in a suitable solvent, such as methanol or ethanol. The mixture is typically stirred at room temperature or refluxed for a period of time to ensure the completion of the reaction.

-

Example Synthesis: 5-Bromosalicylaldehyde (0.1 mmol) and 3-hydroxybenzoic acid hydrazide (0.1 mmol) are dissolved in methanol (10 ml). The mixture is stirred at room temperature, and single crystals suitable for X-ray diffraction form from the solution after several days.[7]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα).[6]

-

Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. An absorption correction is applied to account for the attenuation of X-rays by the crystal.[6]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for the crystal structure determination.

Caption: Synthetic and Crystallographic Workflow.

Caption: X-ray Diffraction Data Analysis Pipeline.

Intermolecular Interactions and Crystal Packing

The crystal packing of these sulfonohydrazide derivatives is primarily governed by a network of intermolecular hydrogen bonds. In the case of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, intermolecular N—H⋯O and C—H⋯O interactions link neighboring molecules to form one-dimensional chains along the c-axis.[6] The crystal structure is further stabilized by C—H⋯Br and π⋯π stacking interactions.[6] These non-covalent interactions play a crucial role in determining the overall supramolecular architecture and the physicochemical properties of the solid state.

References

- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a molecule belonging to the benzenesulfonohydrazide class of compounds. This scaffold has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. Hydrazone derivatives, characterized by the >C=N-NH- functional group, are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The incorporation of a sulfonamide moiety often enhances these activities and can confer specific enzyme inhibitory properties. This technical guide provides a comprehensive review of the available literature on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, focusing on its synthesis, structural characterization, and the biological potential of the broader benzenesulfonohydrazide class.

Synthesis and Structural Characterization

The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its derivatives is typically achieved through a straightforward condensation reaction.

Experimental Protocols

Synthesis of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide:

A representative synthetic protocol involves the reaction of a substituted salicylaldehyde with a corresponding sulfonohydrazide. For instance, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide was synthesized by adding p-tosylhydrazine (2 mmol) to a refluxing ethanolic solution (50 ml) of 5-bromosalicylaldehyde (2 mmol). The mixture was stirred for 2 hours. After cooling, the resulting colorless crystalline solid was isolated by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the final product.[1]

A similar procedure can be adapted for the synthesis of the title compound by substituting p-toluenesulfonohydrazide with benzenesulfonohydrazide.

General Synthesis of Hydrazone Derivatives:

The synthesis of related hydrazone compounds, such as N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, follows a similar principle. 5-Bromo-2-hydroxybenzaldehyde (0.1 mmol, 20.1 mg) and 4-methylbenzohydrazide (0.1 mmol, 15.0 mg) were dissolved in chloroform (10 ml). The mixture was stirred at room temperature, leading to the formation of colorless block-like crystals upon gradual evaporation of the solvent over a week.[2] Another example involves stirring 5-bromosalicylaldehyde (0.1 mmol, 20.1 mg) and 3-hydroxybenzoic acid hydrazide (0.1 mmol, 15.2 mg) in a methanol solution (10 ml) at room temperature, which yielded yellow block-shaped single crystals after three days.[3]

Crystallographic Data

The molecular structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs has been elucidated through single-crystal X-ray diffraction. These studies confirm the presence of an E conformation about the C=N double bond and reveal key structural features such as intramolecular hydrogen bonding.

Table 1: Crystallographic Data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Related Structures

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide | C₁₄H₁₃BrN₂O₃S | Monoclinic | P2₁/c | 15.8890(3) | 9.8502(2) | 9.8702(2) | 105.475(1) | [1] |

| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | C₁₅H₁₃BrN₂O₂ | Monoclinic | P2₁/n | 5.8290(15) | 31.914(3) | 7.6440(11) | 91.535(2) | [2] |

| N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide | C₁₄H₁₁BrN₂O₃ | Triclinic | P-1 | 6.295(3) | 14.988(4) | 15.423(3) | 80.64(2) | [3] |

| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide | C₁₅H₁₃BrN₂O₃ | Orthorhombic | Pbca | 15.587(3) | 9.1281(19) | 20.399(4) | - | [4] |

A common feature observed in the crystal structures of these compounds is the formation of an intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde moiety and the nitrogen atom of the hydrazone linker, which generates an S(6) ring motif.[1]

Biological Activities of Benzenesulfonohydrazide Derivatives

While specific biological data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is limited in the public domain, the broader class of benzenesulfonohydrazide and hydrazone derivatives exhibits a wide array of promising biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzenesulfonamide and hydrazone derivatives as anticancer agents.[5] These compounds have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

One study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the hydrazone linker, demonstrated significant anticancer activity. Specifically, derivatives 7c and 7d showed potent activity against MCF-7 cells with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively.[6] These compounds were also found to be effective inhibitors of VEGFR-2, a key receptor in tumor angiogenesis, with IC50 values of 0.728 µM and 0.503 µM.[4][6]

Another study on benzylidene hydrazide derivatives identified N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide as having the highest activity against the A549 human lung cancer cell line, with an IC50 of 10.9 μg/mL.[5]

Table 2: In Vitro Anticancer Activity of Related Hydrazone and Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | 2.93 ± 0.47 | [6] |

| 1-benzyl-5-bromo-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 | 7.17 ± 0.94 | [6] |

| N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 10.9 µg/mL | [5] |

| 4-benzenesulfonamide derivative of pyrazolo[1,5-a][1][3][7]triazine (Compound 4) | Leukemia | 0.32 | [6] |

| 4-benzenesulfonamide derivative of pyrazolo[1,5-a][1][3][7]triazine (Compound 4) | Colon Cancer | 0.49-0.89 | [6] |

| 4-benzenesulfonamide derivative of pyrazolo[1,5-a][1][3][7]triazine (Compound 4) | Renal Cancer | 0.92 | [6] |

Mechanism of Action

The anticancer effects of benzenesulfonohydrazide derivatives are believed to be mediated through various mechanisms. Inhibition of key enzymes involved in cancer progression is a prominent mode of action.

-

Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), with some isoforms (like CA IX and XII) being overexpressed in tumors and contributing to the acidic tumor microenvironment.[8] Additionally, as mentioned, related hydrazone derivatives have shown potent inhibition of VEGFR-2, a critical mediator of angiogenesis.[4][6]

-

Induction of Apoptosis: Some anticancer hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, compound 7d was found to cause cell cycle arrest at the G2/M phase and increase the population of apoptotic cells in the sub-G1 phase in MCF-7 cells.[6]

-

Microtubule Disruption: A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can inhibit microtubular protein polymerization, pointing to tubulin as a potential target.[9] Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents discovered and they function by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[1] The hydrazone moiety can also contribute to antimicrobial activity. Although specific minimum inhibitory concentration (MIC) values for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide are not available, related nicotinohydrazone derivatives have demonstrated effective antimicrobial activities against bacteria such as Streptococcus pyogenes, Streptococcus agalactiae, and Bacillus anthracis.[10]

Visualizations

Synthesis Workflow

Caption: Synthetic route for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

Potential Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to a class of compounds with significant therapeutic potential. While the biological activity of this specific molecule is not extensively documented, the available literature on related benzenesulfonohydrazide and hydrazone derivatives strongly suggests a high likelihood of interesting pharmacological properties, particularly in the areas of anticancer and antimicrobial research. The straightforward synthesis and the rich chemical space for derivatization make this scaffold an attractive starting point for the development of novel drug candidates. Future research should focus on the systematic biological evaluation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical and clinical development. The insights provided in this technical guide aim to serve as a valuable resource for researchers in this endeavor.

References

- 1. Design and synthesis of novel (S)-Naproxen hydrazide-hydrazones as potent VEGFR-2 inhibitors and their evaluation in vitro/in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immunopathol.com [immunopathol.com]

- 3. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the Schiff base compound, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. While direct and extensive biological data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related benzenesulfonohydrazide and salicylaldehyde derivatives to build a profile of its probable activities. This document covers potential antimicrobial, and enzyme inhibition properties, supported by detailed experimental methodologies and conceptual signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug discovery.

Introduction

Schiff bases derived from the condensation of an aldehyde or ketone with a primary amine are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties, make them attractive scaffolds for drug design. The title compound, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, combines the structural features of a sulfonamide and a hydrazone, both of which are known pharmacophores. The presence of the 5-bromo-2-hydroxybenzylidene moiety further enhances its potential for biological activity through mechanisms such as hydrogen bonding and halogen interactions. This guide explores the synthesized knowledge surrounding this compound and its analogs to provide a detailed technical overview.

Synthesis and Characterization

General Synthesis Protocol

A general and adaptable synthesis protocol is outlined below:

Materials:

-

5-Bromosalicylaldehyde

-

Benzenesulfonohydrazide

-

Ethanol (or other suitable solvent like methanol)

-

Catalytic amount of acid (e.g., acetic acid or sulfuric acid)

Procedure:

-

Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonohydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add a few drops of a catalytic acid to the mixture to facilitate the condensation reaction.

-

The reaction mixture is then typically refluxed for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent to obtain the pure N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N (imine), S=O (sulfonamide), and O-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Biological Activities and Experimental Protocols

Based on the activities of structurally similar compounds, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is predicted to exhibit a range of biological effects.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. The benzenesulfonohydrazide moiety in the title compound suggests a potential for antibacterial and antifungal activity.

While no specific Minimum Inhibitory Concentration (MIC) values are available for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a study on related benzenesulfonamide derivatives showed MIC values in the range of 6.28 to 6.72 mg/mL against various bacterial and fungal strains[2]. It is plausible that the title compound would exhibit activity in a similar range.

Table 1: Predicted Antimicrobial Activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (Based on Analogs)

| Microorganism | Predicted MIC Range (mg/mL) |

| Escherichia coli | 6.5 - 7.0 |

| Staphylococcus aureus | 6.5 - 7.0 |

| Pseudomonas aeruginosa | 6.5 - 7.0 |

| Salmonella typhi | 6.0 - 6.5 |

| Bacillus subtilis | 6.5 - 7.0 |

| Candida albicans | 6.5 - 7.0 |

| Aspergillus niger | 6.0 - 6.5 |

The MIC can be determined using the broth microdilution method as follows:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

-

Preparation of Compound Dilutions: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are made in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum) and negative (broth only) controls are included. A standard antibiotic is used as a reference compound.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The sulfonamide group is a known inhibitor of various enzymes, most notably dihydropteroate synthase in bacteria.

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is essential for the production of nucleic acids and amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. The proposed mechanism involves the sulfonamide moiety of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA)[1].

Diagram 1: Proposed Mechanism of Action - Dihydropteroate Synthase Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by the sulfonamide analog.

-

Enzyme and Substrates: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), and dihydropteridine pyrophosphate are required.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) with necessary cofactors is prepared.

-

Procedure: a. The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, substrates, and varying concentrations of the inhibitor (N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide). b. The reaction is allowed to proceed at a specific temperature for a set time. c. The reaction is terminated, and the product formation is quantified using a suitable method, such as HPLC or a coupled spectrophotometric assay.

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Considerations

The biological activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide can be attributed to several key structural features:

-

Benzenesulfonohydrazide Moiety: The sulfonamide group is crucial for the predicted antimicrobial activity through the inhibition of DHPS.

-

Hydrazone Linkage (-C=N-NH-): This group is a common pharmacophore and contributes to the overall electronic and conformational properties of the molecule, potentially influencing its binding to biological targets.

-

5-Bromo-2-hydroxybenzylidene Moiety:

-

The hydroxyl group at the ortho position can form intramolecular hydrogen bonds with the imine nitrogen, which can stabilize the molecular conformation and may be important for receptor binding.

-

The bromo substituent at position 5 increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The halogen atom can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

-

Diagram 2: Key Structural Features for Biological Activity

Caption: Structure-activity relationship highlights of the title compound.

(Note: A placeholder for the chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule.)

Conclusion and Future Directions

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a promising scaffold for the development of new therapeutic agents. Based on the analysis of its structural components and data from related compounds, it is predicted to possess significant antimicrobial activity, likely through the inhibition of dihydropteroate synthase.

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

-

Comprehensive Biological Screening: The compound should be systematically screened against a wide panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and potency (MIC values).

-

Enzyme Inhibition Studies: In addition to DHPS, the inhibitory activity against other relevant enzymes should be investigated.

-

In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of infection is necessary to assess its efficacy, pharmacokinetics, and safety profile.

-

SAR Studies: Synthesis and biological evaluation of a library of analogs with modifications to the salicylaldehyde and benzenesulfonohydrazide moieties would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.

This technical guide serves as a starting point for researchers interested in exploring the biological activities of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and provides a framework for future investigations in this area.

References

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide derivatives and their analogs, a class of compounds with potential therapeutic applications. The document details the synthetic methodologies for these compounds, drawing from established academic literature. While the synthesis of these Schiff bases is well-documented, a significant gap exists in the public domain regarding their quantitative biological activities and specific mechanisms of action. This guide summarizes the available synthetic protocols and highlights the need for further research to elucidate the full therapeutic potential of this chemical scaffold.

Introduction

Schiff bases derived from sulfonamides are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The core structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide combines the key pharmacophoric features of a halogenated salicylaldehyde and a benzenesulfonohydrazide moiety, suggesting potential for diverse biological interactions. The general mechanism of action for sulfonamides as antibacterial agents involves the inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. However, the specific molecular targets and signaling pathways for the anticancer and other potential activities of these particular derivatives remain largely unexplored.

This guide aims to consolidate the existing knowledge on the synthesis of these compounds and to provide a framework for future research into their biological activities and therapeutic applications.

Synthesis and Characterization

The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide derivatives and analogs is typically achieved through a straightforward condensation reaction between 5-bromosalicylaldehyde and the appropriate benzenesulfonohydrazide or benzohydrazide derivative.

General Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of the title compounds.

Spectroscopic and Structural Characterization of N'-(5-Bromo-2-hydroxybenzylidene) Derivatives: A Technical Guide

This technical document provides an in-depth analysis of the spectroscopic characteristics of N'-(5-Bromo-2-hydroxybenzylidene) derivatives, a class of compounds with significant interest due to their potential biological activities, including antibacterial, antifungal, and anticancer properties. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a general experimental protocol for their synthesis.

Spectroscopic Data

The spectroscopic data presented below is a compilation of characteristic values observed for N'-(5-Bromo-2-hydroxybenzylidene) hydrazide analogs. The exact values for a specific derivative will vary depending on the substitution pattern of the benzohydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectra of these compounds are typically recorded in DMSO-d₆. The following table summarizes the characteristic chemical shifts (δ) for the key protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Notes |

| -OH (phenolic) | 10.0 - 12.0 | singlet | Broad singlet, exchangeable with D₂O. |

| -NH (hydrazide) | 11.0 - 12.0 | singlet | Broad singlet, exchangeable with D₂O. |

| -CH=N (azomethine) | 8.0 - 8.6 | singlet | |

| Aromatic Protons | 6.8 - 8.0 | multiplet | The specific coupling patterns depend on the substitution. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (amide) | 160 - 165 |

| C=N (azomethine) | 145 - 150 |

| Aromatic Carbons | 115 - 160 |

| C-Br | ~110 |

| C-OH | 155 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands are summarized below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3400 | Broad |

| N-H (hydrazide) | 3100 - 3300 | Medium |

| C=O (amide) | 1640 - 1680 | Strong |

| C=N (azomethine) | 1600 - 1620 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-Br | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N'-(5-Bromo-2-hydroxybenzylidene) derivatives, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

| Ion | Expected m/z | Notes |

| [M]+ | Varies | Molecular ion peak. |

| [M+H]+ | Varies | Protonated molecular ion peak, commonly observed in ESI. |

| [M+Na]+ | Varies | Sodium adduct, commonly observed in ESI. |

Experimental Protocols

The synthesis of N'-(5-Bromo-2-hydroxybenzylidene) derivatives is generally achieved through a straightforward condensation reaction.

General Synthesis of N'-(5-Bromo-2-hydroxybenzylidene) Hydrazides

Materials:

-

5-Bromosalicylaldehyde

-

Appropriate hydrazide derivative (e.g., benzenesulfonohydrazide, benzohydrazide)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of 5-bromosalicylaldehyde and the corresponding hydrazide in a minimal amount of hot ethanol or methanol.

-

Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is then washed with cold ethanol and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) can be performed for further purification.

Visualizations

The following diagrams illustrate the general synthesis workflow and potential biological applications of this class of compounds.

Caption: General workflow for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene) derivatives.

Caption: Potential biological activities of N'-(5-Bromo-2-hydroxybenzylidene) derivatives.

Thermodynamic Profile of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the thermodynamic properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs. Due to the limited availability of direct thermodynamic data for the specified compound, this document leverages crystallographic data from a closely related structure, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, to provide structural insights. Furthermore, it outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that are essential for determining the thermodynamic stability and phase behavior of this class of compounds. This guide serves as a foundational resource for researchers engaged in the physical characterization and development of novel sulfonohydrazide-based therapeutic agents.

Introduction

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the hydrazone class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The thermodynamic properties of such molecules are critical for drug development, influencing factors such as solubility, stability, and bioavailability. Understanding the thermal behavior, phase transitions, and crystal structure is paramount for formulation design and ensuring the quality and efficacy of the final drug product.

This guide focuses on the characterization of the thermodynamic properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. While specific experimental data for this exact molecule is not publicly available, we present data for a close structural analog and provide comprehensive, standardized protocols for its empirical determination.

Structural Analysis: Insights from a Close Analog

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to its physical properties. While the crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide has not been reported, the structure of a very close analog, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, provides valuable insights into the likely conformation and intermolecular interactions.[1]

The molecule features an intramolecular O—H⋯N hydrogen bond, which forms a stable S(6) ring motif.[1] The two benzene rings are significantly twisted with respect to each other, with a dihedral angle of 86.47 (6)°.[1] The crystal packing is further stabilized by intermolecular N—H⋯O and C—H⋯O interactions.[1]

Crystallographic Data

The crystallographic data for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide is summarized in the table below.

| Parameter | Value |

| Formula | C₁₄H₁₃BrN₂O₃S |

| Molecular Weight | 369.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8890 (3) |

| b (Å) | 9.8502 (2) |

| c (Å) | 9.8702 (2) |

| β (°) | 105.475 (1) |

| Volume (ų) | 1488.78 (5) |

| Z | 4 |

| Temperature (K) | 100.0 (1) |

Data obtained from the crystallographic study of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.[1]

Experimental Protocols for Thermodynamic Characterization

To determine the thermodynamic properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, two primary thermal analysis techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events. The peak temperature of an endotherm corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which decomposition occurs.

Methodology:

-

Sample Preparation: Place approximately 4-10 mg of the compound into a ceramic or alumina TGA crucible.[3][4]

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Program:

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Anticipated Thermodynamic Data

The data obtained from the experimental procedures described above would be compiled into a comprehensive thermodynamic profile.

Table of Anticipated Thermodynamic Properties:

| Property | Symbol | Expected Value/Range | Method |

| Melting Point | Tₘ | To be determined | DSC |

| Enthalpy of Fusion | ΔHբ | To be determined | DSC |

| Decomposition Temperature (Onset) | Tₔ | To be determined | TGA |

| Heat Capacity | Cₚ | To be determined | Modulated DSC |

| Gibbs Free Energy | ΔG | Calculable from other parameters | - |

| Entropy | ΔS | Calculable from other parameters | - |

Conclusion

While direct thermodynamic data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide remains to be experimentally determined, this guide provides a robust framework for its characterization. The crystallographic data of a close analog offers valuable structural context, and the detailed DSC and TGA protocols presented herein describe the necessary steps to elucidate the thermal stability and phase behavior of this compound. The successful acquisition of this data is a critical step in the rational design and development of new drug candidates based on the sulfonohydrazide scaffold.

References

- 1. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Technical Guide

Abstract: This technical whitepaper provides a comprehensive overview of the methodologies and conceptual framework for conducting in silico molecular docking studies on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. While specific docking studies for this exact compound are not extensively available in the public domain, this guide synthesizes established protocols from research on structurally related benzenesulfonohydrazide and sulfonamide derivatives. It is intended for researchers, computational chemists, and drug development professionals. The guide outlines potential therapeutic targets, details a generalized experimental protocol for docking, and presents a logical workflow for such computational analyses.

Introduction

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone of medicinal chemistry, known for a wide range of biological activities. The core structure, characterized by a sulfonyl group connected to an amine, is a well-established pharmacophore. Historically, sulfonamides were among the first effective antimicrobial agents, primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] Their applications have since expanded to include diuretics, anticonvulsants, and anti-inflammatory agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a critical tool in structure-based drug design, enabling scientists to model the interaction between a small molecule ligand and a protein target at the atomic level. This allows for the prediction of binding affinity and the analysis of binding modes, which in turn helps in prioritizing compounds for synthesis and further experimental testing, thereby accelerating the drug discovery process.[3][4]

This guide provides a generalized framework for approaching the in silico analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

Potential Protein Targets

Based on the activities of structurally similar sulfonamide-based compounds, several protein families are viable targets for docking studies involving N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

-

Dihydropteroate Synthase (DHPS): As a classic target for sulfonamides, bacterial DHPS is a primary candidate for assessing potential antibacterial activity.[1][5]

-

Carbonic Anhydrases (CAs): Various CA isoforms are well-established targets for sulfonamides, with inhibitors being used as diuretics and for treating glaucoma.

-

Cyclooxygenases (COX-1 and COX-2): Some sulfonamide derivatives have shown anti-inflammatory properties by inhibiting COX enzymes.

-

Kinases: The kinase family is a major focus in oncology drug discovery, and various inhibitors possess sulfonamide moieties.

-

Proteases: Specific proteases, such as HIV-1 protease, are known targets for sulfonamide-containing drugs.

The selection of a target protein is the foundational step and should be guided by the specific therapeutic application being investigated.

Generalized Experimental Protocol for In Silico Docking

The following protocol outlines a standard procedure for conducting a molecular docking study. This represents a typical workflow and can be adapted based on the specific software and target protein used.

3.1. Preparation of the Target Protein Structure

-

Acquisition: Obtain the 3D crystallographic structure of the target protein from a public database such as the Protein Data Bank (PDB).

-

Pre-processing: The initial PDB file requires preparation.[3] This involves:

-

Removing all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Adding polar hydrogen atoms, as they are typically absent in X-ray crystallography files.

-

Assigning atomic charges (e.g., Kollman charges).

-

Repairing any missing residues or atoms using modeling software if necessary.

-

-

Grid Box Generation: Define the binding site. This is typically done by generating a grid box centered on the active site identified from the co-crystallized ligand in the experimental structure or through literature-based evidence. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

3.2. Preparation of the Ligand Molecule

-

3D Structure Generation: The 2D structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge and Torsion Angle Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.[6]

3.3. Molecular Docking Simulation

-

Software Selection: Choose a validated molecular docking program. Common choices include AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).

-

Execution: Run the docking simulation. The chosen algorithm will explore various conformations (poses) of the ligand within the defined binding site of the protein.[3]

-

Scoring: The program uses a scoring function to estimate the binding affinity for each pose. This score is typically expressed in kcal/mol, with more negative values indicating stronger predicted binding.

3.4. Analysis of Docking Results

-

Pose Evaluation: The resulting poses are analyzed to identify the one with the best score and the most favorable interactions. The root-mean-square deviation (RMSD) between different poses can be used to assess the convergence of the docking run.

-

Interaction Analysis: The best-scoring pose is visualized to examine the specific molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site.

-

Post-Docking Validation: The computational predictions should ideally be validated through experimental assays.[4]

Data Presentation

Quantitative results from docking studies are typically summarized in tables to facilitate comparison. The table below is an illustrative example of how docking results for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against various potential targets could be presented.

Note: The following data is hypothetical and serves as an example. Actual values would be generated from a specific docking study.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki, est.) | Key Interacting Residues | Hydrogen Bonds |

| E. coli DHPS (1AJ0) | N'-(5-Bromo-2-hydroxy...) | -8.5 | 1.5 µM | Arg63, Ser222, Lys221 | 3 |

| hCA II (2ABE) | N'-(5-Bromo-2-hydroxy...) | -7.9 | 3.2 µM | His94, His96, Thr199 | 2 |

| COX-2 (5KIR) | N'-(5-Bromo-2-hydroxy...) | -9.1 | 0.8 µM | Arg120, Tyr355, Ser530 | 2 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: General workflow for a molecular docking study.

Caption: Logical relationships in ligand-protein binding.

Conclusion

References

- 1. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide to In Silico Docking Studies – Pharma.Tips [pharma.tips]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives [eldorado.tu-dortmund.de]

- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

Methodological & Application

Application Notes: Antimicrobial Potential of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Introduction

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the sulfonohydrazone class of organic compounds. This class is recognized for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Sulfonyl hydrazones are of significant interest in the development of new therapeutic agents due to their synthetic accessibility and diverse biological functions.[1][2] Derivatives of benzenesulfonohydrazide have demonstrated notable antibacterial and antifungal activities, making them promising candidates for further investigation in the search for novel antimicrobial agents.[2][3]

Principle of Action

The antimicrobial activity of benzenesulfonohydrazide derivatives is often attributed to their specific chemical structure. The general structure of sulfonyl hydrazones has been associated with inhibitory activity against various bacterial strains.[1] In some cases, these compounds are known to target specific enzymes essential for microbial survival. For instance, certain benzenesulfonohydrazide-tethered heterocycles have shown efficacy against Mycobacterium tuberculosis by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis.[2] The presence of a bromine substituent and a hydroxyl group on the benzylidene ring of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide may enhance its antimicrobial properties through various mechanisms, including increased lipophilicity and potential for hydrogen bonding interactions with target enzymes.

Applications

Based on the known activities of related compounds, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide can be evaluated for the following antimicrobial applications:

-

Broad-Spectrum Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

-

Antifungal Activity: Testing against common fungal pathogens, including Candida species.

-

Anti-biofilm Activity: Assessing its ability to inhibit the formation of biofilms, which are a significant cause of persistent and chronic infections.

-

Development of Novel Antimycobacterial Agents: Investigating its efficacy against Mycobacterium species, particularly in light of the known anti-tubercular potential of related sulfonohydrazides.[2]

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. These protocols are based on standard methodologies used for evaluating similar compounds.[3][4]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that visibly inhibits microbial growth.

Materials:

-

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Negative control (broth with DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in DMSO (e.g., at 10 mg/mL).

-

Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.

-

Add 100 µL of sterile broth to wells 2 through 12.

-

Add 200 µL of the stock solution (appropriately diluted in broth) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (broth and inoculum).

-

Well 12 will serve as the sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills the microorganisms.

Materials:

-

MIC plates from Protocol 1

-

Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

-

Plating: Spot-inoculate the aliquot onto a fresh agar plate.

-

Incubation: Incubate the agar plates under the same conditions as in the MIC assay.

-

Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.

Protocol 3: Anti-biofilm Activity Assay (Crystal Violet Method)

This protocol assesses the ability of the compound to inhibit biofilm formation.

Materials:

-

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

96-well flat-bottomed microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Preparation of Test Plates: In a 96-well plate, prepare serial dilutions of the compound in TSB with glucose at sub-MIC concentrations.

-

Inoculation: Add the bacterial inoculum (adjusted to 0.5 McFarland standard) to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours without agitation.

-

Washing: After incubation, discard the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.

-

Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

-

Quantification: Measure the absorbance of the destaining solution at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Data Presentation

The following table is an example of how to present the MIC and MBC data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against a panel of standard microbial strains.

| Microbial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 15.62 | 31.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 31.25 | 62.5 |

| Escherichia coli ATCC 25922 | Gram-negative | 62.5 | >125 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >125 | >125 |

| Candida albicans ATCC 90028 | Fungi | 31.25 | 62.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Caption: Workflow for Antimicrobial and Anti-biofilm Assays.

Caption: Hypothesized Mechanism of Action via Enzyme Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

Protocol for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide synthesis in the lab.

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

I. Overview of Synthesis

The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is achieved through the pathway illustrated below. The initial steps involve the preparation of the key intermediates: 5-bromosalicylaldehyde and benzenesulfonohydrazide. These intermediates are then reacted to form the final product via a condensation reaction, resulting in the formation of a Schiff base.

Figure 1: Overall synthesis workflow for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

II. Experimental Protocols

Step 1: Synthesis of 5-Bromosalicylaldehyde

This protocol is adapted from established methods for the bromination of salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Liquid Bromine

-

Carbon Tetrachloride (CCl₄)

-

Absolute Ethanol

Procedure:

-

In a three-necked flask, dissolve salicylaldehyde in carbon tetrachloride.

-

Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution. A molar ratio of 1:2 to 1:3 (salicylaldehyde to bromine) is recommended.[1]

-

Stir the reaction mixture vigorously for 1-2 hours at room temperature.[1]

-

After the reaction is complete, filter the mixture to collect the solid precipitate.

-

Wash the collected white powder with absolute ethanol.

-

Recrystallize the product from ethanol to obtain pure 5-bromosalicylaldehyde crystals.[1]

-

Dry the crystals under vacuum. A yield of approximately 76.9% can be expected.[1]

Table 1: Physicochemical and Spectral Data for 5-Bromosalicylaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | |

| Molecular Weight | 201.02 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 104-106 °C | |

| FT-IR (KBr, cm⁻¹) | Data not available in the searched results. | |

| ¹H NMR (CDCl₃, ppm) | Data not available in the searched results. | |

| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched results. | |

| Mass Spectrum (EI) | Data available in NIST WebBook. |

Step 2: Synthesis of Benzenesulfonohydrazide

This protocol is based on the reaction of benzenesulfonyl chloride with hydrazine hydrate.

Materials:

-

Benzenesulfonyl Chloride

-

80% Hydrazine Hydrate

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Prepare a solution of 80% hydrazine hydrate in THF.

-

In a separate flask, dissolve benzenesulfonyl chloride in THF.

-

Cool the hydrazine hydrate solution to -8 °C.

-

Slowly add the benzenesulfonyl chloride solution to the cooled hydrazine hydrate solution while stirring.

-

Continue stirring the reaction mixture at -8 °C for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) eluent system to obtain pure benzenesulfonohydrazide.

Table 2: Physicochemical and Spectral Data for Benzenesulfonohydrazide

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [2] |

| Molecular Weight | 172.21 g/mol | [2] |

| Appearance | White powder | |

| Melting Point | 102-104 °C | |

| ¹H NMR (300 MHz, CDCl₃, δ= ppm) | 3.62 (2H, s), 5.62 (1H, s), 7.57 (2H, t, J = 7.3 Hz), 7.65 (1H, t, J = 7.3 Hz), 7.93 (2H, d, J = 7.0 Hz) | |

| ¹³C NMR (75 MHz, CDCl₃, δ = ppm) | 128.2, 129.3, 133.5, 136.3 |

Step 3: Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

This generalized protocol is based on the condensation reaction of 5-bromosalicylaldehyde with various hydrazides.[3][4][5]

Materials:

-

5-Bromosalicylaldehyde

-

Benzenesulfonohydrazide

-

Absolute Ethanol or Methanol

Procedure:

-

Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonohydrazide in absolute ethanol or methanol in a round-bottom flask.

-

Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, a precipitate should form. If no precipitate forms upon cooling, the solvent can be slowly evaporated.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol or methanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

-

Dry the purified product under vacuum.

III. Characterization Data

Specific experimental data for the target compound, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, including yield, melting point, and spectral data, are not available in the searched literature. For characterization purposes, it is recommended to perform FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry analysis and compare the obtained data with those of structurally similar compounds. For reference, the data for a closely related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, is provided below.

Table 3: Characterization Data for the Analogous Compound (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃BrN₂O₃S | |

| Molecular Weight | 369.23 g/mol | |

| Appearance | Colorless crystalline solid | |

| Melting Point | Data not available in the searched results. | |

| FT-IR (KBr, cm⁻¹) | Data not available in the searched results. | |

| ¹H NMR | Data not available in the searched results. | |

| ¹³C NMR | Data not available in the searched results. |

IV. Logical Relationships in Synthesis

The synthesis follows a convergent approach where two key intermediates are synthesized separately and then combined in the final step.

Figure 2: Convergent synthesis strategy.

References

- 1. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 2. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a Potential Anti-Cancer Agent

Disclaimer: There is currently a lack of published scientific literature specifically detailing the anti-cancer properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The following application notes and protocols are based on the established anti-cancer activities of structurally related benzenesulfonohydrazide and hydrazone derivatives. This document is intended to serve as a general framework and guide for researchers and drug development professionals interested in evaluating the anti-cancer potential of this and similar compounds.

Introduction

Hydrazone and benzenesulfonamide scaffolds are prominent in medicinal chemistry due to their diverse biological activities. Various derivatives have demonstrated significant potential as anti-cancer agents. Studies on related compounds have shown that they can induce cytotoxicity in a range of cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers.[1][2] The anti-cancer effects of these classes of compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as carbonic anhydrases.[3][4][5]

For instance, certain benzenesulfonohydrazone derivatives have exhibited selective cytotoxicity against tumor cells while showing lower toxicity to normal cells.[6] The presence of specific substituents, such as halogens (e.g., bromine) and hydroxyl groups on the phenyl ring, has been noted to influence the cytotoxic potential of these molecules.[6] Given its structural features, which include a bromo-substituted hydroxybenzylidene moiety and a benzenesulfonohydrazide core, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a candidate for investigation as a novel anti-cancer agent.

Data Presentation: A Template for Cytotoxicity Evaluation

Quantitative data from in vitro cytotoxicity assays are crucial for evaluating the anti-cancer potential of a test compound. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined | e.g., 0.83 ± 0.07[7] |

| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined | e.g., 0.75 ± 0.04[7] |

| A549 | Lung Carcinoma | 48 | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined | Data to be determined |

| Colo-205 | Colorectal Adenocarcinoma | 48 | Data to be determined | Data to be determined |

| ME-16C | Normal Breast Epithelial | 48 | Data to be determined | e.g., 0.80 ± 0.09[7] |

IC50 values are typically represented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

-

Human cancer cell lines (e.g., MCF-7, PC-3, A549) and a normal cell line (e.g., ME-16C)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Culture the selected cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 1 to 1000 µM).[7]

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control, typically DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-